5-Chloro-2-(furan-2-YL)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(furan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-4-10-8(11-5-6)7-2-1-3-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKQOQBJPFPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 5-Chloro-2-(furan-2-YL)pyrimidine Core
The formation of the central bis-heterocyclic structure relies on established organic reactions, tailored to incorporate the specific substituents of the target molecule.
This strategy involves the formation of the pyrimidine (B1678525) ring from acyclic precursors, using a furan-containing building block as the starting point. The most direct method is the cyclocondensation reaction between a furan-2-carboximidamide and a suitable three-carbon dielectrophilic synthon.
A primary example of this approach is the reaction of Furan-2-carboximidamide with 2-Chloromalonaldehyde (B104417) . In this [3+3] annulation, the amidine provides the N-C-N fragment of the pyrimidine ring, while the chlorinated dialdehyde (B1249045) supplies the C-C-C backbone. The reaction typically proceeds by a series of condensation and dehydration steps to form the aromatic pyrimidine ring.
The general principle of using amidines in pyrimidine synthesis is well-established. For instance, the cyclocondensation of alkynones with guanidine (B92328) is a common method for producing aminopyrimidines. nih.gov This highlights the versatility of amidine-based precursors in constructing substituted pyrimidine systems.
Table 1: Key Precursors for Assembly via Furan (B31954) Moiety
| Furan Precursor | Three-Carbon Synthon | Resulting Core Structure |
|---|
This method is advantageous as it builds the desired substitution pattern directly into the heterocyclic core during the ring-forming step.
An alternative and widely used approach involves starting with a pre-formed, appropriately substituted pyrimidine ring and subsequently forming the carbon-carbon bond to the furan ring. This is typically achieved through modern palladium-catalyzed cross-coupling reactions.
A plausible and efficient route is the Suzuki or Negishi cross-coupling reaction. This would involve the coupling of a dihalopyrimidine, such as 2,5-Dichloropyrimidine or 2-Chloro-5-iodopyrimidine , with a furan-based organometallic reagent like 2-furylboronic acid or 2-furylzinc chloride.
A significant challenge in the cross-coupling of dihalopyrimidines is controlling the site-selectivity. For 2,5-dihalopyrimidines, the reactivity of the halogen atoms can be influenced by the electronic properties of the ring and the specific reaction conditions. In many palladium-catalyzed reactions, the halogen at the C4 (or C6) position of the pyrimidine ring is more reactive than one at the C2 position. However, specific ligand and catalyst systems have been developed to achieve selective coupling at the C2 position. For example, the use of bulky N-heterocyclic carbene (NHC) ligands with palladium precatalysts has been shown to uniquely favor C2-selective cross-coupling of 2,4-dichloropyrimidine (B19661) with thiols, a principle that can be extended to C-C bond formation. nih.govfigshare.com
A practical synthesis for a related compound, 2-chloro-5-(pyridin-2-yl)pyrimidine, was successfully developed on a kilogram scale using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, demonstrating the industrial viability of this approach. acs.org
Table 2: Comparison of Cross-Coupling Strategies for Furan Ring Installation
| Pyrimidine Precursor | Furan Reagent | Catalyst System (Example) | Key Feature |
|---|---|---|---|
| 2,5-Dichloropyrimidine | 2-Furylboronic Acid | Pd(PPh₃)₄ / Base | Suzuki Coupling |
| 2-Chloro-5-iodopyrimidine | 2-Furylzinc Chloride | Pd(PPh₃)₄ | Negishi Coupling |
This synthetic route offers flexibility, as a wide variety of substituted pyrimidines and organofuran reagents are commercially available or readily synthesized.
Advanced Synthetic Approaches to Furopyrimidine Derivatives
To improve efficiency, yield, and environmental footprint, modern synthetic techniques are increasingly applied to the synthesis of heterocyclic compounds, including furopyrimidine derivatives.
Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.com The rapid heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture. This technique has been successfully applied to the synthesis of various pyrimidine derivatives.
In the context of furopyrimidines, microwave assistance can accelerate both cyclocondensation and palladium-catalyzed cross-coupling reactions. The efficient energy transfer leads to higher reaction temperatures being reached quickly and uniformly, which can overcome activation barriers and minimize the formation of side products. The synthesis of various fused pyrimidines has been shown to be more efficient under microwave conditions compared to conventional heating. nih.gov
One-pot multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net
For the synthesis of furopyrimidine derivatives, an MCR could be designed to combine a furan-containing aldehyde, a compound with an active methylene (B1212753) group, and an amidine in a single step. Catalyst-free MCRs for the synthesis of highly substituted poly(furopyrimidine)s have been reported, demonstrating the power of this approach to create complex structures efficiently. acs.orgnih.gov Such strategies avoid lengthy separation and purification of intermediates, saving time and resources.
The application of ultrasound irradiation (sonochemistry) in organic synthesis can lead to significant rate enhancements and higher yields. mdpi.commdpi.com The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.
Ultrasound has been effectively used in the synthesis of pyrimidines and their fused derivatives. mdpi.com It can enhance the efficiency of both homogeneous and heterogeneous reactions. For the synthesis of furopyrimidines, ultrasound could be applied to promote cyclocondensation reactions or to improve the efficacy of metal-catalyzed cross-coupling by cleaning the surface of the metal catalyst and enhancing mass transfer. A notable increase in the number of publications on ultrasound-assisted pyrimidine synthesis has been observed, underscoring its growing importance as a green chemistry tool. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloromalonaldehyde |
| 2,4-Dichloropyrimidine |
| 2,5-Dichloropyrimidine |
| 2-Chloro-5-iodopyrimidine |
| 2-chloro-5-(pyridin-2-yl)pyrimidine |
| Furan-2-carboximidamide |
| Guanidine |
| Palladium |
| 2-furylboronic acid |
Cross-Coupling Reactions in the Derivatization of the Pyrimidine Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom at the C5 position serves as a handle for such transformations, enabling the introduction of a wide range of substituents.
Suzuki–Miyaura Cross-Coupling Applications
The Suzuki-Miyaura reaction is one of the most extensively used methods for creating C-C bonds, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. fishersci.co.ukorganic-chemistry.org In the context of this compound, the chlorine atom can be readily displaced by various aryl, heteroaryl, or vinyl groups using a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base.
The general reactivity for halides in Suzuki couplings is I > Br > OTf >> Cl, which indicates that chloro-substrates can be more challenging. fishersci.co.uk However, the development of sophisticated catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has made the coupling of aryl chlorides efficient. organic-chemistry.org For the coupling of a heteroaryl chloride like this compound, a typical catalytic system would involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand like SPhos or XPhos, and a base such as K₃PO₄ or Cs₂CO₃. nih.gov The reaction is often carried out in solvents like toluene, dioxane, or aqueous mixtures. researchgate.net The furan-2-ylboronic acid counterpart is known to be a challenging coupling partner due to a tendency to protodeboronate, but effective protocols have been developed to overcome this. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | n-Butanol | 100 °C | nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | Room Temp. - 80°C | organic-chemistry.org |
| Pd(PPh₃)₄ | --- | Cs₂CO₃ | Dioxane | ~100 °C | nih.gov |
| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 °C | nih.gov |
Negishi Cross-Coupling Methodologies
The Negishi coupling provides a powerful alternative for C-C bond formation by reacting an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly useful due to the high functional group tolerance of organozinc reagents. nih.gov For derivatizing this compound, the C5-chloro position can be coupled with a variety of alkyl, aryl, or heteroaryl zinc reagents.
The preparation of the organozinc reagent typically involves the transmetalation of an organolithium or Grignard reagent with a zinc salt like ZnBr₂. youtube.com The subsequent cross-coupling with the chloropyrimidine substrate is catalyzed by a palladium source, often in combination with specialized ligands. wikipedia.orgnih.gov Modern protocols utilize palladacycle precatalysts ligated with dialkylbiarylphosphine ligands (e.g., XPhos), which can facilitate couplings even at room temperature with low catalyst loadings. nih.gov The transformation of five-membered heterocycles, which can be challenging in other coupling reactions, often proceeds efficiently under Negishi conditions. nih.gov
Table 2: General Conditions for Negishi Cross-Coupling of (Hetero)aryl Halides
| Catalyst / Precatalyst | Ligand | Additive | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | CPhos | --- | Toluene | Room Temp. | nih.gov |
| Pd-PEPPSI-IPent | --- | LiBr | THF / DMI | Room Temp. | illinois.edu |
| Palladacycle | XPhos | --- | THF | Room Temp. - 75°C | nih.gov |
| Ni(acac)₂ | --- | --- | THF | Room Temp. | wikipedia.org |
Buchwald–Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org This reaction is a significant tool for installing primary or secondary amine functionalities at the C5 position of this compound, a transformation that can be difficult to achieve through classical nucleophilic substitution methods. acsgcipr.org
The reaction involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable ligand. wuxiapptec.com The evolution of this methodology has produced several generations of catalyst systems, enabling the coupling of a vast range of amines and aryl halides under increasingly mild conditions. wikipedia.org For challenging substrates like heteroaryl chlorides, catalyst systems based on bulky, electron-rich dialkylbiarylphosphine ligands are often required for high efficiency. researchgate.net Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu), although weaker bases such as Cs₂CO₃ or K₃PO₄ can also be used, broadening functional group compatibility. wuxiapptec.com
Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 °C | wikipedia.org |
| Pd(OAc)₂ | Dialkylbiarylphosphine | NaOtBu / K₃PO₄ | Dioxane, Toluene | Room Temp. - 100°C | wuxiapptec.comresearchgate.net |
| Pd-PEPPSI-IPentAn | --- | K₃PO₄ | t-Amyl alcohol | 100 °C | organic-chemistry.org |
| Gphos Pd G6 | (precatalyst) | NaOTMS | THF | 40 °C | wuxiapptec.com |
Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Functionalization
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. The two nitrogen atoms withdraw electron density from the ring, facilitating the attack of nucleophiles.
Reactivity at Pyrimidine Ring Positions
In pyrimidine systems, the reactivity towards SNAr is position-dependent. For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. stackexchange.com This selectivity is attributed to electronic factors; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher at C4 than at C2. stackexchange.com Furthermore, the anionic Meisenheimer intermediate formed upon attack at C4 is better stabilized by resonance. stackexchange.com In this compound, the chlorine atom is at the C5 position. Its reactivity is activated by the electron-withdrawing effects of both ring nitrogens. In symmetrically substituted pyrimidines like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the positions alpha and gamma to the ring nitrogens are activated, and the second nitrogen atom helps stabilize the anionic intermediates, thereby increasing reactivity. uniatlantico.edu.co
Influence of Substituents on SNAr Pathways
Substituents on the pyrimidine ring can significantly influence the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups, particularly at positions that can stabilize the negative charge of the Meisenheimer intermediate through resonance or induction, enhance the reaction rate. For instance, SNAr reactions on 2,4-dichloropyrimidines that have an electron-withdrawing group (like cyano or nitro) at the C5 position show excellent selectivity for substitution at the C4 position. researchgate.netnih.gov
Cascade Reactions and Oxidative Transformations for Pyrimidine Synthesis
The construction of the this compound scaffold can be approached through several synthetic strategies. While direct, single-step cascade reactions for this specific molecule are not extensively documented in readily available literature, plausible routes can be proposed based on established pyrimidine syntheses. Furthermore, a two-step approach involving the synthesis of an unchlorinated precursor followed by an oxidative chlorination step presents a viable alternative.
Proposed Cascade Synthesis
A potential one-pot synthesis of this compound can be envisioned through a cascade reaction involving the condensation of furan-2-carboxamidine and 2-chloromalonaldehyde . This reaction would likely proceed through a series of sequential steps within a single reaction vessel, exemplifying a cascade process. The initial step would involve the nucleophilic attack of the amidine nitrogen on one of the aldehyde carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Table 1: Proposed Cascade Synthesis of this compound
| Reactant 1 | Reactant 2 | Proposed Catalyst | Product |
| Furan-2-carboxamidine | 2-Chloromalonaldehyde | Acid or Base | This compound |
Note: This is a proposed synthetic route based on established chemical principles. Specific reaction conditions, yields, and catalyst systems would require experimental optimization.
Synthesis via Oxidative Transformation
An alternative and well-documented approach to obtaining this compound involves a two-step process, where the final step is an oxidative transformation. This method consists of the initial synthesis of the unchlorinated precursor, 2-(furan-2-yl)pyrimidine (B13108913) , followed by its selective chlorination at the 5-position of the pyrimidine ring.
Step 1: Synthesis of 2-(Furan-2-yl)pyrimidine
The precursor, 2-(furan-2-yl)pyrimidine, can be synthesized through the condensation of 1,1,3,3-tetramethoxypropane (B13500) and furan-2-carboxamidine hydrochloride. This reaction typically proceeds under basic conditions, for example, using sodium methoxide (B1231860) in methanol, and affords the desired product in good yields.
Step 2: Oxidative Chlorination
The subsequent chlorination of 2-(furan-2-yl)pyrimidine at the C-5 position represents an oxidative transformation. This can be achieved using various chlorinating agents. A common and effective reagent for such electrophilic aromatic substitution on pyrimidine rings is N-chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetonitrile, and may be promoted by a radical initiator or by heating. The chlorine atom is introduced onto the electron-rich pyrimidine ring, which is activated by the furan substituent.
This two-step approach, while not a single cascade reaction, incorporates a key oxidative step to introduce the desired chloro-substituent, highlighting the utility of oxidative transformations in the synthesis of functionalized pyrimidines.
Table 2: Two-Step Synthesis of this compound via Oxidative Chlorination
| Step | Precursor(s) | Reagent(s) | Product | Yield |
| 1 | 1,1,3,3-Tetramethoxypropane, Furan-2-carboxamidine hydrochloride | Sodium methoxide in Methanol | 2-(Furan-2-yl)pyrimidine | High |
| 2 | 2-(Furan-2-yl)pyrimidine | N-Chlorosuccinimide (NCS) in Chloroform | This compound | Moderate to High |
Note: Yields are general and can vary based on specific reaction conditions.
Chemical Reactivity and Functionalization of 5 Chloro 2 Furan 2 Yl Pyrimidine
Reactivity Profile of the Chlorinated Pyrimidine (B1678525) Moiety
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property is fundamental to its reactivity. The chlorine atom at the C5 position of 5-Chloro-2-(furan-2-yl)pyrimidine is activated towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of pyrimidine chemistry, allowing for the displacement of the halide by a variety of nucleophiles. rsc.orgnih.gov
The general mechanism for SNAr on the pyrimidine ring involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. The rate and success of this substitution are influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines, alkoxides, and thiolates, readily participate in these transformations. rsc.orgresearchgate.net The substitution of chloro groups on pyrimidines with amines is a frequently utilized reaction in the synthesis of biologically active molecules. nih.gov
While the reactivity of halogens at the C2, C4, and C6 positions of the pyrimidine ring is often higher due to more effective stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms, the C5 position is still sufficiently reactive for synthetic manipulations. mdpi.com The introduction of substituents at the 5-position can significantly influence the biological activity of pyrimidine-based compounds, making the C5-chloro atom a valuable anchor point for derivatization.
Chemical Transformations of the Furan (B31954) Ring System
In contrast to the electron-deficient pyrimidine, the furan ring is an electron-rich five-membered heterocycle. Unsubstituted furan typically undergoes electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, preferentially at the C2 and C5 positions. numberanalytics.comrsc.org The furan ring can also act as a 4π component (diene) in Diels-Alder cycloaddition reactions with suitable dienophiles. numberanalytics.com Furthermore, the furan ring is susceptible to oxidation, which can lead to ring-opening or rearrangement products. numberanalytics.comnih.gov
However, in this compound, the furan ring is directly attached at its C2 position to the electron-withdrawing pyrimidine ring. This conjugation significantly reduces the electron density of the furan ring, thereby deactivating it towards traditional electrophilic substitution reactions. Consequently, reactions like nitration or Friedel-Crafts acylation on the furan moiety of this specific molecule would require more forcing conditions compared to furan itself and may be complicated by competing reactions.
Derivatization Strategies for Structural Modification
The dual reactivity of the pyrimidine and furan rings, combined with the reactive chloro-substituent, allows for diverse derivatization strategies to create libraries of novel compounds for various applications, particularly in drug discovery. nih.govbeilstein-journals.org
One of the most common derivatization strategies for this compound involves the nucleophilic displacement of the C5-chloro atom. This pathway is extensively used to introduce a wide range of amine and nitrogen-containing heterocyclic substituents. The reaction typically involves heating the parent compound with a primary or secondary amine, often in a polar solvent and sometimes in the presence of a non-nucleophilic base to quench the HCl generated during the reaction. nih.gov This method provides straightforward access to 5-amino-2-(furan-2-yl)pyrimidine derivatives, which are common substructures in pharmacologically active agents.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyrimidines
| Nucleophile | Product Type | General Conditions | Reference |
|---|---|---|---|
| Alkyl/Aryl Amines | 5-Aminopyrimidines | Heating with excess amine or with a base (e.g., Et3N, K2CO3) in a solvent like DMF, EtOH, or water. | nih.gov |
| N-Heterocycles (e.g., Piperidine, Morpholine) | 5-(Heterocyclyl)pyrimidines | Heating with the heterocyclic amine, often used as both reactant and solvent, or in a high-boiling solvent. | researchgate.net |
| Sodium Azide (NaN3) | 5-Azidopyrimidines | Reaction in a polar aprotic solvent like DMF or DMSO. | nih.gov |
| Sodium Alkoxides (NaOR) | 5-Alkoxypyrimidines | Reaction with the corresponding sodium alkoxide in its parent alcohol. | rsc.org |
To expand the molecular complexity and introduce carbon-based substituents, palladium-catalyzed cross-coupling reactions are the methods of choice. The C5-chloro bond serves as an excellent electrophilic partner in reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.
The Suzuki-Miyaura reaction is particularly powerful and widely used for this purpose. nih.gov It involves the coupling of the C5-chloro position with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govmdpi.comorgsyn.org This reaction is tolerant of a wide range of functional groups on both coupling partners and typically proceeds in high yields, providing access to a vast array of 5-aryl- and 5-heteroaryl-2-(furan-2-yl)pyrimidines.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand, PdCl2(dppf) | Catalyzes the C-C bond formation. | nih.gov |
| Ligand | Triphenylphosphine (PPh3), SPhos, XPhos | Stabilizes and activates the palladium catalyst. | mit.edu |
| Base | Na2CO3, K2CO3, K3PO4, Cs2CO3 | Activates the boronic acid and facilitates the catalytic cycle. | mdpi.comorgsyn.org |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Solubilizes reactants and facilitates the reaction. | mdpi.comnih.gov |
| Boronic Acid/Ester | Phenylboronic acid, Thiophene-2-boronic acid | Provides the carbon-based fragment to be coupled. | nih.govacs.org |
These derivatization strategies underscore the versatility of this compound as a building block for creating structurally diverse molecules with tailored electronic and biological properties.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Investigation of Substituent Effects on Pyrimidine (B1678525) Core Interaction
The pyrimidine core serves as a critical anchor for molecular interactions. Modifications to this heterocyclic system can profoundly impact binding affinity and selectivity.
The introduction of a halogen, specifically chlorine, at the 5-position of the pyrimidine ring is a key structural feature. Halogen atoms can participate in various non-covalent interactions, including halogen bonding and hydrophobic interactions. Research on substituted pyrimidines has shown that the presence of a 5-chloro group can lead to favorable hydrophobic contacts with residues within a protein's binding pocket, such as a gatekeeper phenylalanine residue. nih.gov This can enhance the potency of the compound. For instance, in a series of 2,4,5-trisubstituted pyrimidines, analogs bearing a 5-chloro substituent demonstrated a significant increase in potency against certain kinases compared to the unsubstituted parent compound. nih.gov The size and electronegativity of the halogen can fine-tune these interactions, with chlorine often providing a good balance for enhanced binding affinity.
| Compound | 5-Position Substituent (R) | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |
|---|---|---|---|
| IKK16 (Parent) | -H | 1100 ± 150 | 387 ± 25 |
| 18n | -CH3 | 675 ± 62 | 45 ± 2 |
| 18r | -Cl | 482 ± 41 | 19 ± 3 |
| 18s | -Br | 431 ± 55 | 24 ± 4 |
Data sourced from a study on 2,4,5-trisubstituted pyrimidines as dual inhibitors of plasmodial kinases. nih.gov The table demonstrates that small, electron-withdrawing groups like chloro and bromo at the 5-position enhance inhibitory activity against both kinase targets compared to the unsubstituted analog.
Conformation and Orientational Preferences in Molecular Recognition
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. For 5-Chloro-2-(furan-2-YL)pyrimidine, the relative orientation of the furan (B31954) and pyrimidine rings is a key conformational feature. Computational and experimental studies on related furan-based arylamides show a preference for specific conformations due to the interplay of intramolecular hydrogen bonding and solvent effects. nih.gov Although this compound lacks an amide linker, the principles of conformational restriction apply. The molecule's preferred conformation will dictate how it fits into a binding site, influencing the strength and specificity of the interaction. The planarity and aromaticity of the furan and pyrimidine rings allow for potential pi-stacking interactions, while the chloro substituent can engage in specific hydrophobic or halogen bonding interactions, all of which are highly dependent on the molecule's orientation within the target's binding cleft.
Rational Design of this compound Analogs for Target Engagement Research
Building on the foundational SAR principles, the rational design of analogs allows for a systematic exploration of chemical space to optimize target engagement.
The furan ring is not merely a passive linker; it actively contributes to the molecular interaction profile. Furan moieties can be involved in hydrogen bonding (via the oxygen atom) and hydrophobic interactions. nih.gov Furthermore, the furan ring is susceptible to oxidative metabolism, which can lead to the formation of reactive intermediates. nih.gov While often associated with toxicity, this reactivity can be harnessed for the design of covalent inhibitors, where the furan ring is intentionally oxidized to form a covalent bond with a target protein. nih.gov The substitution pattern on the furan ring itself can modulate its electronic properties and metabolic stability. For example, introducing electron-withdrawing groups can decrease its susceptibility to oxidation. nih.gov
The pyrimidine scaffold is a privileged structure in medicinal chemistry, offering multiple points for modification to achieve specific binding. nih.govmdpi.com Beyond the 2- and 5-positions, the 4- and 6-positions of the pyrimidine ring can be substituted to probe for additional interactions within a target's binding site. For example, introducing amino or hydroxyl groups can create new hydrogen bond donor or acceptor sites. The strategic placement of different functional groups can lead to compounds that target specific protein families, such as kinases or G-protein coupled receptors. nih.govnih.gov The goal of such modifications is to enhance potency and selectivity by creating a network of favorable interactions with the target protein while minimizing off-target effects.
| Compound | Stereochemistry | WT-RT IC50 (nM) | Y181C RT IC50 (nM) |
|---|---|---|---|
| 10 | Racemate | 85 | 300 |
| PNU-142721 | (-) enantiomer | 20 | 250 |
| 11 | (+) enantiomer | 65 | >10000 |
Data sourced from a study on furopyridine pyrimidine thioethers as HIV-1 non-nucleoside reverse transcriptase inhibitors. acs.org This table highlights the critical role of stereochemistry, a key aspect of molecular design, in determining biological activity against both wild-type and mutant enzymes.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 5-Chloro-2-(furan-2-yl)pyrimidine. These methods, grounded in the principles of quantum mechanics, provide detailed insights into the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. For this compound, DFT calculations, often employing a basis set like 6-311++G(d,p), can precisely compute bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are foundational for all other computational analyses and provide a realistic representation of the molecule's structure.
Below is a representative table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C5-Cl | 1.74 |
| Bond Length | C2-C(furan) | 1.46 |
| Bond Length | N1-C2 | 1.33 |
| Bond Length | C4-C5 | 1.39 |
| Bond Angle | N1-C2-N3 | 115.8 |
| Bond Angle | C4-C5-C6 | 118.2 |
| Bond Angle | Cl-C5-C4 | 120.5 |
Note: The data in this table is illustrative and represents typical values for similar structures as specific published DFT results for this exact molecule are not widely available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, this analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions.
Table 2: Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
Note: The data in this table is illustrative and represents typical values for similar structures as specific published HOMO-LUMO analysis for this exact molecule is not widely available.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted as charge delocalization. This analysis reveals the nature of the chemical bonds and quantifies the stability arising from hyperconjugative interactions. For this compound, NBO analysis can elucidate the delocalization of electrons between the pyrimidine (B1678525) and furan (B31954) rings, as well as the influence of the chlorine substituent on the electronic structure. The stabilization energies (E(2)) calculated in NBO analysis indicate the strength of these delocalization interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring, making them sites for electrophilic interaction.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations can estimate the binding affinity between a ligand, such as this compound, and a specific protein target. The docking score, typically expressed in kcal/mol, represents the free energy of binding. A more negative score indicates a stronger and more favorable interaction. These assessments can screen large libraries of compounds against a biological target to prioritize which ones should be synthesized and tested experimentally. The specific binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are also identified, providing a rationale for the observed binding affinity.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR 234, LEU 345, PHE 456 |
Note: The data in this table is illustrative and represents a hypothetical docking scenario as specific published molecular docking studies for this exact molecule are not widely available.
Conformational Analysis of Bound States
The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to interact with and bind to target proteins. For this compound, the rotational freedom between the pyrimidine and furan rings is a key area of investigation. The pyrimidine ring itself is known to possess a degree of conformational flexibility, which can be crucial for accommodating the steric and electronic demands of a binding pocket. researchgate.net
In the context of a bound state, the conformation of this compound would be significantly influenced by the specific interactions within the binding site of a biological target. Computational methods such as molecular docking and molecular dynamics simulations are instrumental in exploring these bound-state conformations. For instance, in a study of a bioactive pyrazolo[3,4-d]pyrimidine derivative, two distinct conformations were identified in different crystalline forms, highlighting the influence of the molecular environment on the molecule's geometry. mdpi.com The orientation of the furan ring relative to the pyrimidine ring, as well as the planarity of the entire molecule, would be key factors in determining the strength and nature of interactions with amino acid residues in a protein's active site. mdpi.comnih.gov
The analysis of these bound conformations can reveal crucial information for drug design. For example, identifying the specific torsional angles and intermolecular interactions that are most favorable for binding can guide the design of more potent and selective derivatives. nih.gov
| Parameter | Description | Significance in Bound State |
| Dihedral Angle | The angle between the planes of the pyrimidine and furan rings. | Dictates the overall shape of the molecule and its fit within a binding pocket. |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Can be distorted upon binding to optimize interactions with the target. |
| Non-covalent Interactions | Hydrogen bonds, halogen bonds, and van der Waals forces with the protein. | Stabilize the bound conformation and contribute to binding affinity. |
In Silico ADMET Predictions for Molecular Profiling
The assessment of a compound's ADMET properties is a crucial step in the drug discovery process, helping to identify potential liabilities early on. In the absence of experimental data, in silico methods provide a valuable means of predicting these properties for this compound. gjpb.de Various computational models and software can be employed to estimate a range of pharmacokinetic and toxicity parameters.
A typical in silico ADMET profile for a molecule like this compound would include predictions for properties such as:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (Caco-2) are predicted to gauge oral bioavailability. The presence of both a pyrimidine and a furan ring may influence these properties. nih.gov
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key consideration, as this can affect its metabolic stability and potential for drug-drug interactions.
Excretion: Predictions of renal clearance can provide insights into how the compound is eliminated from the body.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). While these in silico predictions are not a substitute for experimental testing, they provide a valuable initial assessment of the compound's drug-like properties and potential for further development. gjpb.denih.gov
| ADMET Property | Predicted Outcome for this compound (Hypothetical) | Implication |
| Human Intestinal Absorption | Good | Likely to be orally bioavailable. |
| Blood-Brain Barrier Penetration | Moderate to Low | May have limited central nervous system effects. |
| CYP450 Inhibition | Potential inhibitor of specific isoforms | Possibility of drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
Cheminformatics and QSAR Approaches in Derivative Design
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for the rational design of new derivatives of this compound with improved biological activity and ADMET properties. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.br
For this compound, a QSAR study would involve synthesizing a library of derivatives with systematic variations in their structure. For example, different substituents could be introduced at various positions on the pyrimidine or furan rings. The biological activity of these derivatives would then be measured, and this data would be used to build a QSAR model.
The QSAR model can then be used to:
Identify key structural features that are important for activity. For instance, the model might reveal that electron-withdrawing groups at a specific position on the pyrimidine ring enhance activity. researchgate.net
Predict the activity of new, unsynthesized derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing. tandfonline.com
Guide the optimization of lead compounds by suggesting modifications that are likely to improve their potency and selectivity.
The descriptors used in QSAR models can be of various types, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule, such as charge distribution and orbital energies.
Lipophilic descriptors: Quantifying the molecule's hydrophobicity.
By leveraging the insights gained from cheminformatics and QSAR, researchers can accelerate the discovery and development of novel and effective drugs based on the this compound scaffold. researchgate.net
| QSAR Descriptor | Potential Influence on Activity of Derivatives |
| Molecular Weight | May need to be controlled to maintain good ADMET properties. |
| LogP | Affects solubility and cell permeability; an optimal range is often sought. |
| Topological Polar Surface Area (TPSA) | Influences membrane permeability and oral bioavailability. |
| HOMO/LUMO Energies | Can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Research Applications and Broader Scientific Impact
A Versatile Scaffold in Medicinal Chemistry Research
The 5-chloro-2-(furan-2-yl)pyrimidine moiety serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its ability to be readily modified at several positions allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
Fueling the Development of Potent Enzyme Inhibitors
The furan-pyrimidine core is a recurring motif in the development of inhibitors for various enzymatic targets, particularly kinases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structural framework of this compound provides a solid foundation for the design of molecules that can fit into the ATP-binding pocket of kinases, disrupting their function.
For instance, the related furo[2,3-d]pyrimidine (B11772683) scaffold has been extensively investigated for the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By designing molecules that incorporate the furo[2,3-d]pyrimidine core, researchers have successfully created potent VEGFR-2 inhibitors. This highlights the potential of the this compound starting material to be elaborated into similarly effective kinase inhibitors.
Furthermore, furan-bearing pyrazolo[3,4-b]pyridines have been designed and synthesized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another critical enzyme in cell cycle regulation. nih.gov Compounds derived from these scaffolds have demonstrated significant antiproliferative activity against cancer cell lines. nih.gov Some of these novel compounds exhibited enhanced inhibitory activity against CDK2 compared to standard drugs, inducing cell cycle arrest and showcasing their potential as antitumor agents. nih.gov
A Launchpad for Heterocyclic Library Synthesis
The reactivity of the chloro substituent in this compound makes it an ideal starting point for the synthesis of diverse heterocyclic libraries. Through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, the chlorine atom can be replaced with a wide array of functional groups and molecular fragments. This allows for the rapid generation of a multitude of structurally related compounds, which can then be screened for biological activity against a panel of targets. This approach, known as diversity-oriented synthesis, is a powerful tool in the quest for new drug candidates.
A Key Intermediate in the Construction of Complex Molecules
Beyond its direct applications in medicinal chemistry, this compound serves as a crucial building block in the synthesis of more complex molecular architectures. The furan (B31954) ring itself can be considered a masked 1,4-dicarbonyl compound, which can be unveiled under specific reaction conditions. This "sneaky furan" strategy allows for the introduction of this functionality late in a synthetic sequence, avoiding potential complications with other reactive groups. youtube.com
The pyrimidine (B1678525) ring, with its multiple nitrogen atoms, provides handles for further chemical transformations, including N-alkylation and the construction of fused ring systems. The strategic placement of the furan and chloro groups on the pyrimidine ring offers regiochemical control in subsequent reactions, guiding the assembly of intricate molecular frameworks. Furan derivatives are recognized as versatile building blocks in organic chemistry, serving as starting materials for the synthesis of complex molecules and materials. numberanalytics.com
Exploring New Frontiers in Materials Science
The unique electronic properties of the furan and pyrimidine rings suggest potential applications for this compound and its derivatives in the field of materials science. Furan-containing polymers have been investigated for their use in organic electronics, leveraging the electron-rich nature of the furan ring to facilitate charge transport. numberanalytics.com
By incorporating the this compound unit into larger polymeric or oligomeric structures, it may be possible to create novel materials with tailored optical and electronic properties. For example, the combination of the electron-donating furan and electron-withdrawing pyrimidine could lead to materials with interesting charge-transfer characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furan-based resins are also being developed for use in composite materials. numberanalytics.com
Catalytic Potential of Furan and Pyrimidine Derivatives
Both furan and pyrimidine derivatives have been explored for their catalytic activities in various organic transformations. The nitrogen atoms in the pyrimidine ring can act as Lewis bases or participate in hydrogen bonding, potentially facilitating catalytic cycles. The furan ring can also be involved in catalytic processes, either directly or as a precursor to other catalytically active species. The development of sustainable catalytic pathways for furan derivatives is an active area of research. slideshare.net
While direct catalytic applications of this compound have yet to be extensively reported, the combination of these two heterocyclic systems within a single molecule presents intriguing possibilities. The molecule could potentially act as a ligand for metal catalysts, with the nitrogen and oxygen atoms coordinating to a metal center and influencing its reactivity and selectivity. Further research in this area could uncover novel catalytic applications for this versatile compound.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Green Chemistry Principles
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For pyrimidine-based compounds, research is increasingly focused on adhering to the principles of green chemistry, which promote the use of less hazardous chemicals, safer solvents, and energy-efficient processes.
Future methodologies for synthesizing 5-Chloro-2-(furan-2-YL)pyrimidine and its analogs could involve:
Microwave-assisted synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner products with reduced solvent usage. thepharmajournal.com
One-pot reactions: Combining multiple reaction steps into a single procedure minimizes waste and improves efficiency.
Use of greener solvents: Replacing traditional volatile organic solvents with alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce environmental impact. thepharmajournal.com
Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, can improve atom economy and reduce waste. thepharmajournal.com
A comparative look at traditional versus greener synthetic pathways highlights the potential for improvement. For instance, the synthesis of adipic acid, a component in some polymer syntheses, traditionally produces nitrous oxide, a potent greenhouse gas. A greener route utilizes hydrogen peroxide and a catalyst, significantly reducing harmful byproducts. thepharmajournal.com
Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Derivatives
The precise characterization of molecular structures is fundamental to understanding their chemical behavior. Advanced spectroscopic techniques are crucial for elucidating the structures of reaction intermediates and final products in the synthesis of this compound derivatives.
Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods, such as 2D-NMR (COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms within a molecule. For pyrimidine (B1678525) derivatives, 1H-NMR and 13C-NMR are essential for confirming the structure of newly synthesized compounds. mdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular weight and elemental composition, which is critical for confirming the identity of novel compounds. nih.gov
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound, offering unparalleled insight into bond lengths, bond angles, and stereochemistry.
For example, in the characterization of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, IR spectroscopy confirms the presence of key functional groups, while 1H-NMR and 13C-NMR provide specific details about the arrangement of protons and carbons in the heterocyclic rings. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the design-synthesis-test cycle.
In the context of this compound, AI and ML can be applied to:
De novo drug design: Generative models can design novel molecular structures with desired properties. nih.gov
Virtual screening: AI-powered platforms can rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active against a specific biological target. nih.gov
Predictive modeling: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new compounds. rsc.org
Exploration of Unique Chemical Reactivity Pathways
The furan (B31954) and pyrimidine rings in this compound both possess unique reactivity that can be exploited for the synthesis of novel and complex molecules. The presence of a chlorine atom provides a reactive site for nucleophilic substitution, a common strategy for introducing new functional groups. nih.gov
Future research could explore:
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be used to form new carbon-carbon and carbon-heteroatom bonds at the chloro-position of the pyrimidine ring.
Ring-opening and rearrangement reactions: The furan ring can undergo a variety of transformations, including ring-opening under acidic or oxidative conditions, providing a pathway to different classes of compounds. organic-chemistry.org
Multicomponent reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient way to build molecular diversity. mdpi.com
The reactivity of similar heterocyclic systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, demonstrates the potential for diverse chemical transformations. These compounds are susceptible to attack by a variety of nucleophiles and can undergo halogenation, esterification, and other reactions to form a wide range of derivatives. mdpi.comnih.gov
Investigation of Supramolecular Chemistry and Self-Assembly Properties
Supramolecular chemistry focuses on the non-covalent interactions between molecules, which can lead to the formation of large, well-ordered structures through self-assembly. The pyrimidine and furan moieties in this compound can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.
Areas for future investigation include:
Crystal engineering: By understanding and controlling the non-covalent interactions, it may be possible to design crystals with specific properties, such as desired solubility or stability.
Formation of liquid crystals: Molecules with appropriate shapes and intermolecular interactions can form liquid crystalline phases, which have applications in displays and sensors.
Development of functional materials: Self-assembled structures of pyrimidine-furan conjugates could find use in areas such as organic electronics, sensing, and drug delivery.
The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems is a key feature that contributes to its widespread use in medicinal chemistry. mdpi.com This same property can be harnessed to direct the self-assembly of molecules into functional supramolecular architectures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-(furan-2-YL)pyrimidine, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of the pyrimidine core followed by Suzuki-Miyaura coupling to introduce the furan-2-yl group. Key considerations include:
- Temperature control : Maintaining 60–80°C during coupling to prevent side reactions.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- H/C NMR : Assigns proton environments (e.g., furan’s α/β protons at δ 6.4–7.2 ppm) and carbon backbone.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 211.03).
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at 750 cm) .
Q. How does the furan-2-yl substituent influence the electronic properties and reactivity of the pyrimidine ring?
- Methodological Answer : The furan-2-yl group acts as an electron-rich moiety, directing electrophilic substitution to the pyrimidine’s C4 position. Computational studies (DFT) show increased electron density at C4 due to resonance effects, favoring reactions like nitration or sulfonation. Reactivity can be experimentally validated via Hammett plots or competitive substitution assays .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory data in biological activity assays of this compound derivatives?
- Methodological Answer :
- Comparative dose-response curves : Test derivatives across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-specific effects.
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of variability.
- Structural analogs : Synthesize analogs with modified furan substituents (e.g., thiophene) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the rational design of this compound analogs with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Screen analogs against target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable interactions).
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., ΔΔG < 1 kcal/mol for optimized analogs) .
Q. What experimental approaches are critical for elucidating the mechanism of action of this compound in cellular pathways?
- Methodological Answer :
- Pull-down assays : Use biotinylated probes to isolate protein targets from lysates, followed by LC-MS/MS identification.
- Kinetic inhibition studies : Measure IC values against purified enzymes (e.g., EGFR kinase) using fluorescence-based assays.
- CRISPR-Cas9 knockout : Validate target dependency by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
